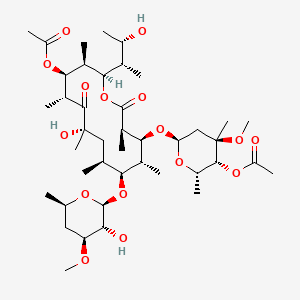
Latrunculin a
Übersicht
Beschreibung
Latrunculin A is a bioactive 2-thiazolidinone macrolide derived from the red sea sponge Latrunculia magnifica . It binds actin monomers near the nucleotide binding cleft with 1:1 stoichiometry and prevents them from polymerizing . This effect results in disruption of the actin filaments of the cytoskeleton .
Synthesis Analysis
The total synthesis of Latrunculin A has been reported in several studies . For instance, a concise and practical synthesis of Latrunculin A by ring-closing enyne-yne metathesis has been described .Molecular Structure Analysis
Latrunculin A and actin form a crystalline structure with orthorhombic space group P2 1 2 1 2 1 and diffraction to 3.10 Å . The molecular formula of Latrunculin A is C22H31NO5S .Chemical Reactions Analysis
Latrunculin A binds ATP-actin monomers with a higher affinity (K d = 0.1 μM) than ADP-P i -actin (K d = 0.4 μM) or ADP-actin (K d = 4.7 μM) . It also slowly severs filaments and increases the depolymerization rate at both ends of filaments freshly assembled from ATP-actin to the rates of ADP-actin .Physical And Chemical Properties Analysis
Latrunculin A is a 2-thiazolidinone macrolide . Its molecular weight is 421.552 g/mol .Wissenschaftliche Forschungsanwendungen
Biochemistry and Molecular Biology
Latrunculin A is used extensively as an agent to sequester monomeric actin in living cells . It forms a 1:1 stoichiometric complex with an equilibrium dissociation constant of 0.2 to 0.4 mM . It’s used to study the differential modulation of actin-binding protein function . The binding site of latrunculin has not been conclusively identified, but it’s inferred that latrunculin A may bind to actin near or in its nucleotide binding cleft .
Reproductive Technology
Latrunculin A has been used to improve the birth rate of cloned mice and simplify the nuclear transfer protocol by gently inhibiting actin polymerization . It prevents pseudo-second polar body extrusion from somatic cell nuclear transfer (SCNT)-derived oocytes . The use of Latrunculin A instead of cytochalasin B (CB) to prevent pseudo-second polar body extrusion by inhibiting actin polymerization has been shown to double the rate of full-term development after embryo transfer .
Cellular Biology
Latrunculin A is used in cellular biology to disrupt microfilament organization in cultured cells . It binds to monomeric G-actin in a 1:1 complex at submicromolar concentrations . Its physiological effects include inhibition of fertilization, early embryological development, and phagocytic internalization of immune complexes .
Medical Applications
Latrunculin A and B and their derivatives have potential as novel chemotherapeutic agents . The potential use of latrunculin as growth inhibitors of tumor cells has already been investigated for certain forms of gastric cancer, metastatic breast cancer, and prostate tumors .
Cadherin Distribution Regulation
Latrunculin A has been used to great effect in the discovery of cadherin distribution regulation . Cadherins are a type of protein found in cells that play a crucial role in cell adhesion, ensuring that cells within tissues are bound together. By disrupting the actin network, Latrunculin A can cause reversible morphological changes to mammalian cells, which allows for the visualization of changes in cadherin distribution .
Cell Division and Vesicle Transport
Latrunculin B, a variant of Latrunculin, is essential for the formation of the cleavage furrow during cell division . It is also needed for vesicle transport within the actin filament . This highlights the role of Latrunculins not just in maintaining cell structure and function, but also in crucial processes such as cell division and transport mechanisms within cells .
Safety And Hazards
Zukünftige Richtungen
Latrunculin A has been used to great effect in the discovery of cadherin distribution regulation and has potential medical applications . It is also being investigated for the treatment of cancer . In addition, it has been used in research to direct pancreatic differentiation of human pluripotent stem cells .
Eigenschaften
IUPAC Name |
(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVBPZROPPMBLW-IZGXTMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893488 | |
| Record name | Latrunculin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latrunculin a | |
CAS RN |
76343-93-6 | |
| Record name | Latrunculin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latrunculin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrunculin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | latrunculin a | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Latrunculin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LATRUNCULIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















